Comparative Pharmacokinetics: Clopidogrel Besylate vs. Clopidogrel Bisulfate in Healthy Volunteers
In a randomized, open-label, two-period crossover study with 44 healthy Korean male subjects, clopidogrel besylate and clopidogrel bisulfate were administered as a single 300 mg loading dose followed by 75 mg/day maintenance dosing. The mean Cmax for the parent drug clopidogrel was 5.2 ng/mL for besylate versus 5.4 ng/mL for bisulfate; mean AUC0-t values were 10.1 ng·h/mL and 10.3 ng·h/mL, respectively. For the primary metabolite SR26334, mean Cmax values were 10.9 μg/mL (besylate) and 11.9 μg/mL (bisulfate); mean AUC0-t values were 38.8 μg·h/mL (besylate) and 40.6 μg·h/mL (bisulfate). The 90% confidence intervals for the ratios of log-transformed Cmax and AUC fell within the 0.80–1.25 bioequivalence acceptance range [1]. These findings directly establish pharmacokinetic equivalence between the two salt forms at therapeutically relevant dosing regimens.
| Evidence Dimension | Systemic exposure (Cmax and AUC) of parent drug and primary metabolite |
|---|---|
| Target Compound Data | Parent drug Cmax = 5.2 ng/mL; AUC0-t = 10.1 ng·h/mL. Metabolite Cmax = 10.9 μg/mL; AUC0-t = 38.8 μg·h/mL |
| Comparator Or Baseline | Clopidogrel bisulfate: Parent drug Cmax = 5.4 ng/mL; AUC0-t = 10.3 ng·h/mL. Metabolite Cmax = 11.9 μg/mL; AUC0-t = 40.6 μg·h/mL |
| Quantified Difference | Parent drug Cmax ratio ~0.96; AUC0-t ratio ~0.98. Metabolite Cmax ratio ~0.92; AUC0-t ratio ~0.96. All ratios within 0.80–1.25 bioequivalence limits. |
| Conditions | Randomized, open-label, two-period crossover study; 44 healthy male subjects; single 300 mg loading dose followed by 75 mg/day maintenance dosing; plasma concentrations measured via HPLC-MS/MS after loading dose administration. |
Why This Matters
Demonstrates that clopidogrel besylate provides systemic exposure equivalent to the reference bisulfate salt, enabling procurement as a validated alternative API with established pharmacokinetic comparability.
- [1] Kim, S. D.; Kang, W.; Lee, H. W.; Park, D. J.; Ahn, J. H.; Kim, M. J.; Kim, E. Y.; Kim, S. W.; Nam, H. S.; Na, H. J.; Yoon, Y. R. Bioequivalence and tolerability of two clopidogrel salt preparations, besylate and bisulfate: A randomized, open-label, crossover study in healthy Korean male subjects. Clinical Therapeutics 2009, 31 (4), 793–803. View Source
